An In-depth Technical Guide to (5-(Trifluoromethyl)-1,3-phenylene)diboronic Acid
An In-depth Technical Guide to (5-(Trifluoromethyl)-1,3-phenylene)diboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block in Modern Chemistry
(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid, CAS number 913835-35-5, is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its structure, featuring a central benzene ring functionalized with two boronic acid groups at the 1 and 3 positions and a trifluoromethyl (-CF3) group at the 5 position, provides a unique combination of reactivity and physicochemical properties.
The diboronic acid moieties serve as versatile handles for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This allows for the precise and efficient construction of complex biaryl and polyaryl structures. The strategic placement of the boronic acids on the phenylene ring enables its use as a divergent linker, capable of coupling with two different (or identical) aryl halides to create extended molecular architectures.
Simultaneously, the trifluoromethyl group imparts significant and often beneficial characteristics to the final molecule. The -CF3 group is a powerful electron-withdrawing substituent known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of drug candidates to their biological targets.[2][3] Its presence can protect adjacent chemical groups from metabolic oxidation and is often used as a bioisostere for methyl or chloro groups to fine-tune a compound's steric and electronic profile.[4] This combination of a divergent coupling scaffold and a key pharmacophore modifier makes (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid an invaluable tool for the synthesis of novel pharmaceuticals and advanced organic materials.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in synthesis. The key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 913835-35-5 | [5] |
| Molecular Formula | C7H7B2F3O4 | [5] |
| Molecular Weight | 233.75 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [6] |
| Purity | Typically ≥98% | [5] |
| Melting Point | >300 °C (decomposes) | Data inferred from similar structures |
| Solubility | Soluble in methanol, THF, and other polar organic solvents | [6] |
Synthesis and Mechanistic Considerations
The synthesis of (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid typically starts from a readily available dihalogenated precursor, such as 1,3-dibromo-5-(trifluoromethyl)benzene. A common and effective route involves a lithium-halogen exchange followed by borylation with a trialkyl borate ester.
A representative synthetic pathway is as follows:
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Lithiation: 1,3-dibromo-5-(trifluoromethyl)benzene is dissolved in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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Metal-Halogen Exchange: A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively replaces the bromine atoms with lithium, forming a dilithiated intermediate. This step is highly exothermic and requires careful temperature control to prevent side reactions.
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Borylation: The dilithiated species is then quenched by adding a borate ester, most commonly trimethyl borate (B(OMe)3) or triisopropyl borate (B(OiPr)3), at low temperature. The nucleophilic carbon of the organolithium intermediate attacks the electrophilic boron atom.
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Hydrolysis: The reaction is carefully warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl or saturated NH4Cl).[7] The acid hydrolyzes the resulting boronate esters to the desired diboronic acid.
-
Purification: The final product is typically isolated by extraction and purified through recrystallization or column chromatography to yield the high-purity compound.
Causality in Synthesis: The choice of an extremely low temperature (-78 °C) is critical to control the reactivity of the organolithium intermediates, preventing unwanted side reactions like proton abstraction from the solvent or premature reaction with the electrophile. The use of anhydrous conditions is mandatory, as organolithium reagents react violently with water. The final acidic workup is necessary to convert the boronate ester intermediates into the stable boronic acid form.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid lies in its role as a difunctional building block in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of C(sp²)–C(sp²) bonds by coupling the boronic acid with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid moieties, potentially enhancing the rate and selectivity of the coupling process.[8] The reaction is highly valued for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and coupling partners.[1]
Detailed Experimental Protocol: Stepwise Suzuki-Miyaura Coupling
This protocol describes a representative stepwise coupling reaction to synthesize an unsymmetrical biaryl product, demonstrating the utility of the diboronic acid as a linker.
Objective: To couple (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid first with Aryl Halide A, followed by a second coupling with Aryl Halide B.
Materials:
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(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid (1.0 eq)
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Aryl Halide A (e.g., 4-bromoanisole) (1.1 eq)
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Aryl Halide B (e.g., 3-bromopyridine) (1.1 eq for the second step)
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Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)
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Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq)
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Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
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Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
Step 1: First Coupling with Aryl Halide A
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Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid (1.0 eq), Aryl Halide A (1.1 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.5 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1). The reaction mixture should be thoroughly purged with the inert gas for 10-15 minutes. Causality: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate (the mono-coupled product) via flash column chromatography to isolate the boronic acid-functionalized biaryl.
Step 2: Second Coupling with Aryl Halide B
-
Reactor Setup: Using the purified intermediate from Step 1 (1.0 eq), repeat the procedure by adding Aryl Halide B (1.1 eq), a fresh portion of the palladium catalyst, and base to a new Schlenk flask.
-
Reaction & Monitoring: Repeat the solvent addition, heating, and monitoring steps as described above.
-
Final Work-up & Purification: Perform the same work-up and purification steps to isolate the final unsymmetrical terphenyl product.
Self-Validation: The identity and purity of the intermediate and final products should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Stepwise Suzuki-Miyaura coupling workflow.
Safety, Handling, and Storage
As with all organoboron compounds, (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid requires careful handling.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The compound is sensitive to moisture and should be protected from humidity to prevent decomposition of the boronic acid groups.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Conclusion
(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid is a sophisticated and powerful synthetic intermediate. Its unique trifunctional structure allows chemists to construct complex molecular frameworks with precise control while simultaneously embedding the advantageous properties of the trifluoromethyl group. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in Suzuki-Miyaura coupling, enables researchers in drug discovery and materials science to leverage this building block for the creation of next-generation molecules.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid [oakwoodchemical.com]
- 6. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. Boron - ESPI Metals [espimetals.com]
